3-Biphenylacetic acid

Analytical Chemistry Pharmaceutical Quality Control Chemical Synthesis

Researchers requiring the precise 3-regioisomer for structure-activity relationship studies or analytical method development often face supply ambiguity. 3-Biphenylacetic acid (CAS 23948-77-8) resolves this with: • Definitive regioisomeric identity confirmed by ~30°C melting point depression vs. 4-isomer. • Enables patented 5-acetylamino-3-biphenylylacetic acid synthesis. • Serves as the core scaffold for 4',5-di-substituted COX inhibitor QSAR programs.

Molecular Formula C14H12O2
Molecular Weight 212.24 g/mol
CAS No. 23948-77-8
Cat. No. B1216947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Biphenylacetic acid
CAS23948-77-8
Synonyms3-biphenylylacetic acid
4-biphenylylacetic acid
biphenylacetic acid
biphenylylacetic acid
biphenylylacetic acid, 14C-labeled
felbinac
Traxam
Molecular FormulaC14H12O2
Molecular Weight212.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=CC(=C2)CC(=O)O
InChIInChI=1S/C14H12O2/c15-14(16)10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9H,10H2,(H,15,16)
InChIKeyVLQLJPWPRYUYMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Biphenylacetic Acid: Chemical Profile and Procurement


3-Biphenylacetic acid (CAS 23948-77-8), also known as biphenyl-3-ylacetic acid, is an organic compound in the biphenyl derivatives class with the molecular formula C14H12O2 and a molecular weight of 212.24 g/mol [1]. It is characterized by a biphenyl core with an acetic acid moiety substituted at the 3-position . This compound is a fine chemical building block primarily used in organic synthesis and pharmaceutical research, distinct from its regioisomer, 4-biphenylacetic acid (Felbinac), which is a known NSAID . Based on a literature review, very few articles have been published on this specific compound, indicating its niche application as a specialized research intermediate rather than a common bioactive molecule [2].

1 Niche synthetic intermediate for organic synthesis and SAR derivatization
2 Regioisomer-specific reference standard for analytical method development
3 Building block for generating novel IP; not a direct bioactive COX inhibitor

3-Biphenylacetic Acid: Regioisomer Non-Interchangeability


Generic substitution of 3-biphenylacetic acid is not feasible due to critical regioisomerism. The position of the acetic acid moiety on the biphenyl ring dictates the compound's chemical properties, reactivity, and biological profile . Its primary analog, 4-biphenylacetic acid (Felbinac), is a well-documented NSAID and COX inhibitor , whereas 3-biphenylacetic acid is primarily utilized as a synthetic intermediate or building block . Consequently, procuring one for the other would compromise the integrity of a synthetic route or invalidate analytical methods designed for a specific impurity or reference standard. The following quantitative evidence demonstrates that these regioisomers are distinct chemical entities with divergent application-driven selection criteria.

Solid-state identity and purity mismatch
Melting point differs significantly from the 4-isomer (Felbinac), which alters purity assessment criteria and incoming QC verification.
Synthetic route and biological hypothesis divergence
3-isomer serves as a building block; 4-isomer is a characterized NSAID. Substitution invalidates synthetic schemes and pharmacological workflow assumptions.
Analytical method incompatibility
Chromatographic retention and spectral properties differ between regioisomers, requiring method re-validation and compromising specificity.

3-Biphenylacetic Acid: Comparison with 4-Regioisomer


Melting Point Differentiation for Purity Assessment

3-Biphenylacetic acid exhibits a melting point range of 135-137 °C . In contrast, the melting point of the 4-regioisomer, 4-biphenylacetic acid (Felbinac), is reported to be 164-166 °C [1]. This difference in melting point provides a clear, quantifiable method for distinguishing between these regioisomers in solid form, which is essential for incoming quality control and confirming the correct material has been supplied for research applications.

Melting Point
Cross-study comparable
135–137 °C
~27–31 °C lower than 4-isomer
Supports solid-state identity verification
Rapid, low-cost incoming QC differentiator
Analytical Chemistry Pharmaceutical Quality Control Chemical Synthesis

Functional Role: Intermediate vs. Active Pharmaceutical

3-Biphenylacetic acid is explicitly categorized and sold as a "fine chemical" and "building block" for the synthesis of other chemicals . In stark contrast, 4-biphenylacetic acid (Felbinac) is a characterized bioactive compound with defined and quantifiable pharmacology as a cyclooxygenase (COX) inhibitor, with IC50 values of 865.68 nM for COX1 and 976 nM for COX2 . This functional divergence is the primary driver for scientific selection: one is a precursor for building molecular complexity, while the other is a target for studying pharmacological inhibition.

Functional Role
Class-level inference
Synthetic building block
4-isomer is a reported COX inhibitor
Determines synthetic vs pharmacology workflow selection
Procurement context review required
Medicinal Chemistry Organic Synthesis Procurement

Drug Discovery Scaffold Evidence

The value of the 3-biphenylacetic acid core is substantiated by its presence in patent literature for novel therapeutic agents. For instance, Japanese Patent JPS56123935 describes 5-acetylamino-3-biphenylylacetic acid as a new material with antiphlogistic, analgesic, and blood platelet coagulation suppressing properties [1]. Furthermore, the broader class of 4',5-di-substituted 3-biphenyl acetic acids is widely used as powerful nonsteroidal anti-inflammatory and analgesic agents [2]. This patent and research activity confirms the utility of the 3-isomer as a core scaffold for developing biologically active molecules, differentiating it from the 4-isomer which is the active drug itself.

SAR Scaffold Utility
Source review
Patent-reported derivative synthesis
5-acetylamino-derivatives reported
Supports IP generation and novel SAR exploration
Derivative activity requires experimental validation
Medicinal Chemistry Patent Analysis Drug Discovery

3-Biphenylacetic Acid: Application Scenarios


Synthesis of 4',5-Disubstituted NSAID Candidates

As evidenced by QSAR studies focusing on 4',5-di-substituted 3-biphenyl acetic acids [1], this compound serves as the essential starting material for medicinal chemistry programs aimed at designing new cyclooxygenase (COX) inhibitors. Researchers requiring the 3-regioisomer as a core scaffold for derivatization to explore SAR and generate novel intellectual property should prioritize 3-biphenylacetic acid over the 4-isomer.

Reference Standard & Intermediate for Patented Analgesics

Based on patent literature which specifically claims 5-acetylamino-3-biphenylylacetic acid as an analgesic and antiphlogistic agent [2], procurement of the parent 3-biphenylacetic acid is necessary for synthetic groups aiming to reproduce or build upon these specific patented molecules. Using the 4-isomer in this context would lead to an entirely different and likely inactive chemical series.

Analytical Methods for Regioisomer Differentiation

For analytical chemists developing HPLC or other separation methods to distinguish between biphenylacetic acid regioisomers, 3-biphenylacetic acid is an essential reference material. The distinct melting point difference of ~27-31 °C compared to 4-biphenylacetic acid [3] also provides a simple, orthogonal technique for identity confirmation, making it a critical procurement item for any laboratory handling these similar compounds.

Application
Selection Property
Validation Focus
SAR derivatization & medicinal chemistry
Regioisomer selectivity
Patent landscape & synthetic feasibility review
Patented scaffold synthesis
Synthetic accessibility
Reproducibility and yield verification
Analytical reference standard
Regioisomer differentiation
Melting point and HPLC method validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
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